molecular formula C9H9NOS B1610396 2(3H)-Benzothiazolone, 3-ethyl- CAS No. 6468-14-0

2(3H)-Benzothiazolone, 3-ethyl-

Cat. No.: B1610396
CAS No.: 6468-14-0
M. Wt: 179.24 g/mol
InChI Key: PVXFCOPBOYHONF-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 3-ethyl- is an organic compound belonging to the benzothiazolone family Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring The 3-ethyl derivative is characterized by an ethyl group attached to the nitrogen atom in the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 3-ethyl- typically involves the cyclization of o-aminothiophenol with ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 2(3H)-Benzothiazolone, 3-ethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzothiazolone, 3-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazolones depending on the substituent introduced.

Scientific Research Applications

2(3H)-Benzothiazolone, 3-ethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 3-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

    2(3H)-Benzothiazolone: The parent compound without the ethyl group.

    2(3H)-Benzothiazolone, 3-methyl-: A derivative with a methyl group instead of an ethyl group.

    2(3H)-Benzothiazolone, 3-phenyl-: A derivative with a phenyl group.

Comparison: 2(3H)-Benzothiazolone, 3-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to the parent compound and other derivatives, the 3-ethyl derivative may exhibit different solubility, stability, and potency in various applications.

Properties

IUPAC Name

3-ethyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFCOPBOYHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483985
Record name 2(3H)-Benzothiazolone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6468-14-0
Record name 2(3H)-Benzothiazolone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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